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molecular formula C6H10ClN3 B8335324 4-Chloromethyl-2-propyl-1,2,3-triazole

4-Chloromethyl-2-propyl-1,2,3-triazole

Cat. No. B8335324
M. Wt: 159.62 g/mol
InChI Key: ZMSPEGZPLRRZTC-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

To a solution of aluminum lithium hydride (1.57 g) in THF (140 ml) was added dropwise methyl 2-propyl-1,2,3-triazole-4-carboxylate (7.0 g) in. THF (70 ml) at 0° C. The mixture was stirred for 1 hour at room temperature, and an aqueous solution of saturated sodium thiosulfate was added to the mixture at 0° C. The mixture was filtered with Celite, and washed with ethanol. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-hydroxymethyl-2-propyl-1,2,3-triazole (5.9 g). To 4-hydroxymethyl-2-propyl-1,2,3-triazole (4.0 g), thionyl chloride (32 ml) was added to the mixture at 0° C., and the mixture was heated to reflux for 1 hour. After allowing the mixture to be cooled to room temperature, the solvent was removed under reduced pressure, to give 4-chloromethyl-2-propyl-1,2,3-triazole (4.2 g).
Name
4-hydroxymethyl-2-propyl-1,2,3-triazole
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:7]=[N:6][N:5]([CH2:8][CH2:9][CH3:10])[N:4]=1.S(Cl)([Cl:13])=O>>[Cl:13][CH2:2][C:3]1[CH:7]=[N:6][N:5]([CH2:8][CH2:9][CH3:10])[N:4]=1

Inputs

Step One
Name
4-hydroxymethyl-2-propyl-1,2,3-triazole
Quantity
4 g
Type
reactant
Smiles
OCC1=NN(N=C1)CCC
Name
Quantity
32 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NN(N=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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